molecular formula C10H7BrClNO B3142066 8-Amino-5-bromo-7-chloro-2-naphthol CAS No. 497151-51-6

8-Amino-5-bromo-7-chloro-2-naphthol

Cat. No. B3142066
CAS RN: 497151-51-6
M. Wt: 272.52 g/mol
InChI Key: ZXTUOZBVQCGIEB-UHFFFAOYSA-N
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Description

8-Amino-5-bromo-7-chloro-2-naphthol is a chemical compound that is commonly used in scientific research. It is a naphthol derivative that has been synthesized and studied extensively due to its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Formation of C–C and C–S Bonds : The behavior of related naphthols is exploited in organic synthesis, particularly for the preparation of benzyl sulfides and polycyclic amines via acid-catalyzed condensation processes (Strada et al., 2019).
  • Synthesis of Propionic Acid Derivatives : The compound serves as an intermediate in the synthesis of naproxen derivatives, illustrating its utility in complex organic synthesis (H. Ai, 2002).

Chemical Properties and Reactions

  • Study of Bromo-Naphthol Reactions : The preparation and reactions of similar bromo-naphthol compounds are well-documented, highlighting their importance in various chemical processes (Everett et al., 2009).
  • Reactivity with Potassium Amide : Studies on the reaction of bromo-naphthyridines with potassium amide provide insights into the chemical behavior of related naphthol compounds (Plas et al., 2010).

Pharmaceutical and Biological Research

  • Synthesis and Antimicrobial Activity : Derivatives of naphthol compounds have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in pharmaceuticals (Bedair et al., 2001).

Material Science and Polymer Chemistry

  • Polymerization Studies : The chemical oxidative polymerization of amino-naphthol compounds has been explored, with applications in material science and polymer chemistry (Doğan et al., 2015).
  • Formation of Poly(amide–imide)s : Reaction of amino-naphthol with other compounds has been used to synthesize novel poly(amide–imide)s, demonstrating its role in creating new polymeric materials (Mehdipour‐Ataei & Amirshaghaghi, 2004).

Photophysical Studies

  • Excited State Behavior and Photophysics : The photophysical behavior of amino-naphthol compounds in various environments has been extensively studied, providing insights into their excited state properties and potential applications in photochemistry (Gahlaut et al., 2013).

properties

IUPAC Name

8-amino-5-bromo-7-chloronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-8-4-9(12)10(13)7-3-5(14)1-2-6(7)8/h1-4,14H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTUOZBVQCGIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2C=C1O)N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-5-bromo-7-chloro-2-naphthol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-5-bromo-7-chloro-2-naphthol
Reactant of Route 2
8-Amino-5-bromo-7-chloro-2-naphthol
Reactant of Route 3
8-Amino-5-bromo-7-chloro-2-naphthol
Reactant of Route 4
8-Amino-5-bromo-7-chloro-2-naphthol
Reactant of Route 5
8-Amino-5-bromo-7-chloro-2-naphthol
Reactant of Route 6
8-Amino-5-bromo-7-chloro-2-naphthol

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